8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that has garnered interest in the field of medicinal chemistry. This compound is part of the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, which have shown potential as selective agonists for delta opioid receptors . Delta opioid receptors are targets for neurological and psychiatric disorders, making this compound a promising candidate for drug development .
Preparation Methods
The synthesis of 8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[45]decane-2,4-dione involves multiple steps The synthetic route typically starts with the preparation of the core 1,3,8-triazaspiro[4The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the desired product . Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the cyclopentanecarbonyl or phenethyl groups.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the behavior of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives . In biology and medicine, it has shown potential as a selective agonist for delta opioid receptors, which are targets for treating neurological and psychiatric disorders . Additionally, it has been studied for its anti-allodynic efficacy in models of inflammatory pain .
Mechanism of Action
The mechanism of action of 8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with delta opioid receptors. This compound binds to the orthosteric site of the receptor, leading to the activation of G-protein signaling pathways . This activation results in various downstream effects, including analgesic and anti-inflammatory responses . The molecular targets and pathways involved in these effects are still being studied, but they are believed to involve modulation of nociceptin/orphanin FQ signaling .
Comparison with Similar Compounds
8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be compared with other similar compounds, such as SNC80 and BW373U86, which are also delta opioid receptor agonists . unlike these compounds, this compound has shown a slightly biased preference towards G-protein signaling and has demonstrated anti-allodynic efficacy without inducing seizures . This makes it a unique and promising candidate for further drug development.
Properties
IUPAC Name |
8-(cyclopentanecarbonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c25-18(17-8-4-5-9-17)23-14-11-21(12-15-23)19(26)24(20(27)22-21)13-10-16-6-2-1-3-7-16/h1-3,6-7,17H,4-5,8-15H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPAPADFRGLPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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